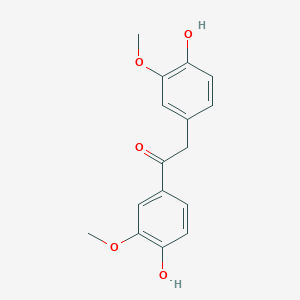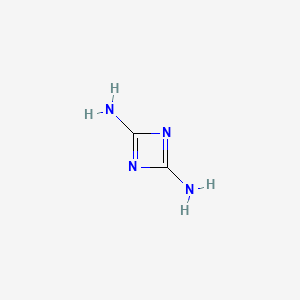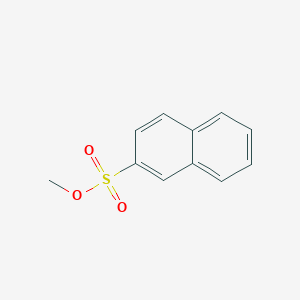
Methyl naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl naphthalene-2-sulfonate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the second carbon of the naphthalene ring and a methyl group attached to the sulfonate group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl naphthalene-2-sulfonate typically involves the sulfonation of methyl naphthalene. The process includes three major steps: sulfonation of methyl naphthalene, condensation of sulfonated products with formaldehyde, and neutralization. For instance, 500 kg of methyl naphthalene is placed into a sulfonation kettle, heated and melted, stirred, and the temperature is raised to 130-140°C for a reaction period of 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes, where methyl naphthalene is reacted with sulfuric acid or other sulfonating agents under controlled conditions to produce the desired sulfonate compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It participates in nucleophilic substitution reactions (SN2), where nucleophiles such as bromide ions replace the sulfonate group.
Common Reagents and Conditions
Nucleophiles: Bromide ions, chloride ions, and other nucleophiles are commonly used in substitution reactions.
Micellar Solutions: The presence of micelles can significantly affect the rate and outcome of reactions involving this compound.
Major Products Formed
Substitution Products: The major products formed from substitution reactions include methyl 4-nitrobenzenesulfonate and other substituted naphthalene derivatives.
Hydrolysis Products: Hydrolysis typically yields naphthol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl naphthalene-2-sulfonate is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl naphthalene-2-sulfonate involves its participation in nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the sulfonate group is attached. This process is influenced by the presence of micelles, which can enhance or inhibit the reaction depending on the nature of the micellar head groups and the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: This compound is similar in structure but lacks the methyl group attached to the sulfonate group.
Methyl naphthalene-1-sulfonate: Similar to methyl naphthalene-2-sulfonate but with the sulfonate group attached to the first carbon of the naphthalene ring.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its reactivity and interactions in chemical reactions. The presence of the methyl group and the position of the sulfonate group confer distinct properties that differentiate it from other naphthalene sulfonates.
Eigenschaften
CAS-Nummer |
5138-53-4 |
|---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
methyl naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
InChI-Schlüssel |
AFVPRVLDAPXRCX-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



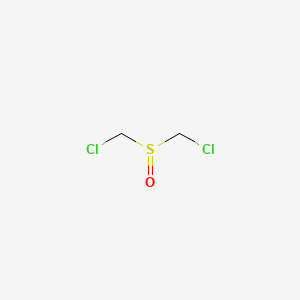
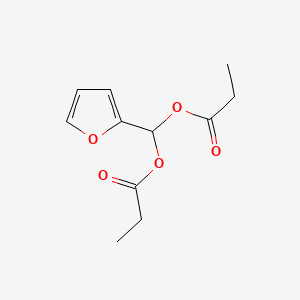

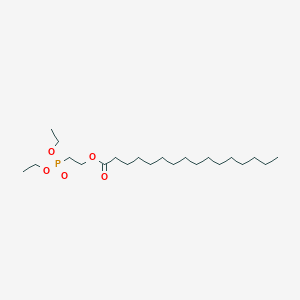
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
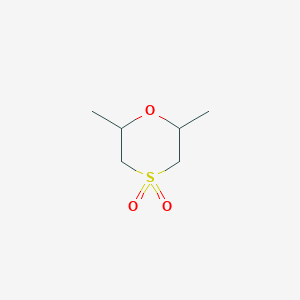
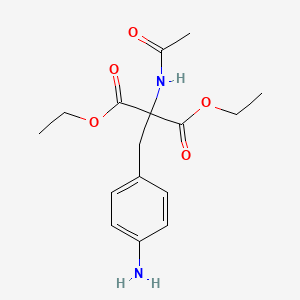
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
